molecular formula C8H10BrFN2 B15238297 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine

1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine

Katalognummer: B15238297
Molekulargewicht: 233.08 g/mol
InChI-Schlüssel: SRWAUGRZCSZKCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2 and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-bromo-5-fluoroaniline with ethylene diamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

    Coupling Reactions: The diamine moiety can participate in coupling reactions with other compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethane-1,2-diamine moieties, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H10BrFN2

Molekulargewicht

233.08 g/mol

IUPAC-Name

1-(3-bromo-5-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2

InChI-Schlüssel

SRWAUGRZCSZKCN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)Br)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.